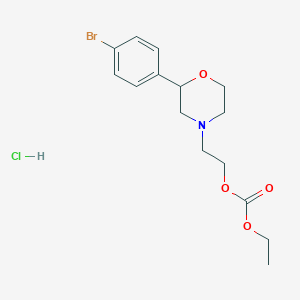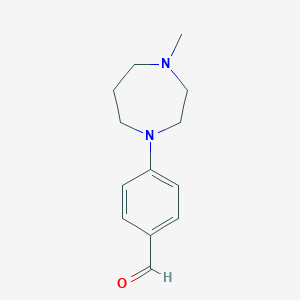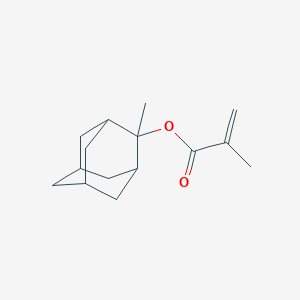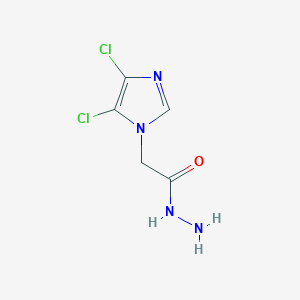
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brinzolamide is a carbonic anhydrase inhibitor that works by reducing the production of aqueous humor in the eye, thereby reducing intraocular pressure. It is a white to off-white powder that is soluble in water and ethanol. It is used as eye drops and is marketed under the brand name Azopt.
Mecanismo De Acción
Brinzolamide works by inhibiting the enzyme carbonic anhydrase, which is involved in the production of aqueous humor in the eye. By inhibiting this enzyme, Brinzolamide reduces the production of aqueous humor, which in turn reduces intraocular pressure.
Efectos Bioquímicos Y Fisiológicos
Brinzolamide has been shown to have minimal systemic absorption and is well-tolerated by most patients. However, it may cause local side effects such as burning, stinging, and blurred vision. Brinzolamide has also been shown to have no significant effect on blood pressure, heart rate, or respiratory function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Brinzolamide is a widely used carbonic anhydrase inhibitor in laboratory experiments. Its advantages include its high potency, low systemic toxicity, and the fact that it is water-soluble. The limitations of Brinzolamide in lab experiments include its limited stability in solution and its short half-life in vivo.
Direcciones Futuras
There are several future directions for the research and development of Brinzolamide. One potential direction is the use of Brinzolamide in the treatment of other conditions such as cystic fibrosis, epilepsy, and obesity. Another potential direction is the development of new formulations of Brinzolamide that improve its stability and increase its half-life in vivo. Additionally, there is a need for further research into the mechanism of action of Brinzolamide and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of Brinzolamide involves the reaction of 4-bromoaniline with ethyl chloroformate to form ethyl 4-bromophenylcarbamate. This compound is then reacted with morpholine to form 2-(4-bromophenyl)-4-morpholinyl)ethyl carbamate. Finally, this compound is reacted with carbonic acid to form Brinzolamide.
Aplicaciones Científicas De Investigación
Brinzolamide has been extensively studied for its use in the treatment of glaucoma. It has been shown to be effective in reducing intraocular pressure and improving visual function in patients with open-angle glaucoma and ocular hypertension. Brinzolamide has also been studied for its potential use in the treatment of other conditions such as cystic fibrosis, epilepsy, and obesity.
Propiedades
Número CAS |
185759-08-4 |
|---|---|
Nombre del producto |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, hydrochloride |
Fórmula molecular |
C15H21BrClNO4 |
Peso molecular |
394.69 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenyl)morpholin-4-yl]ethyl ethyl carbonate;hydrochloride |
InChI |
InChI=1S/C15H20BrNO4.ClH/c1-2-19-15(18)21-10-8-17-7-9-20-14(11-17)12-3-5-13(16)6-4-12;/h3-6,14H,2,7-11H2,1H3;1H |
Clave InChI |
PATPHRMTNCXVRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Br.Cl |
SMILES canónico |
CCOC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Br.Cl |
Sinónimos |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, h ydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)






![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
